molecular formula C7H8O4 B12963218 (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B12963218
M. Wt: 156.14 g/mol
InChI Key: YWHQIVJPIBHBSV-DSDZBIDZSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid adheres to IUPAC rules for polycyclic and functionalized compounds. The parent structure is a bicyclo[2.2.1]heptane system, a norbornane derivative comprising two fused cyclohexane rings with bridgehead carbons at positions 1 and 4. The prefix 2-oxa indicates an oxygen atom replaces the carbon at position 2 in the bicyclic framework. The 3-oxo descriptor specifies a ketone group at position 3, while the suffix -5-carboxylic acid denotes a carboxylic acid substituent at position 5.

Stereochemical designators (1S,4S) reflect the absolute configuration of the two chiral centers (C1 and C4) using Cahn-Ingold-Prelog priorities. This nomenclature differentiates the compound from its diastereomers, such as (1R,4R) or (1S,4R) configurations, which exhibit distinct spatial arrangements. The numbering begins at the bridgehead carbon (C1), proceeds through the oxygen-containing ring to C4, and concludes at the carboxylic acid group (C5), ensuring alignment with IUPAC’s hierarchical functional group prioritization.

Molecular Topology and Bicyclic Framework Analysis

The bicyclo[2.2.1]heptane core imposes significant geometric constraints. The structure comprises two fused cyclohexane rings sharing three common carbons (C1, C4, and C5), forming a rigid, boat-like conformation. The oxygen atom at position 2 introduces a heteroatomic perturbation, reducing symmetry and altering electron density distribution compared to all-carbon analogs.

Key topological features include:

  • Bridge lengths : The two-carbon bridge (C2–C3) and three-carbon bridge (C5–C6–C7) create bond angle strain typical of norbornane systems.
  • Functional group placement : The ketone at C3 and carboxylic acid at C5 occupy equatorial-like positions, minimizing steric clashes with the bicyclic framework.
  • Bond angles : Ab initio calculations predict C1–O–C2 angles of approximately 108°, consistent with tetrahedral oxygen geometry.

The carboxylic acid group introduces hydrogen-bonding capacity, influencing solubility and crystallinity. Conformational analysis reveals restricted rotation about the C5–COOH bond due to steric interactions with the bicyclic scaffold.

Stereochemical Configuration at C1 and C4 Positions

The (1S,4S) configuration defines the compound’s chiral landscape. At C1, substituents prioritize as follows:

  • Bridging carbon chain (highest priority due to extended connectivity)
  • Oxygen-containing ring
  • Methyl group (if present)
  • Hydrogen.

For C4, priorities derive from:

  • Bridgehead connection to C1
  • Adjacent ketone group at C3
  • Carboxylic acid at C5
  • Hydrogen.

The S configuration at both centers places lower-priority groups in the frontal plane, creating a cisoid relationship between the oxygen heteroatom and carboxylic acid. This stereochemistry impacts intermolecular interactions; for example, the (1S,4S) enantiomer may exhibit differential crystallization behavior compared to (1R,4R) forms.

Comparative Analysis of Oxabicyclo[2.2.1]heptane Derivatives

The structural and functional diversity of oxabicycloheptane derivatives is illustrated below:

Compound Name Substituents Stereochemistry Key Properties
(1S,4S)-3-Oxo-2-oxabicycloheptane-5-carboxylic acid 3-ketone, 5-COOH (1S,4S) Rigid framework, high melting point
(1R,4R,5R)-3-Oxo-2-oxabicycloheptane-5-carboxylic acid 3-ketone, 5-COOH (1R,4R,5R) Altered solubility profile
4,7,7-Trimethyl-3-oxo-2-oxabicycloheptane-1-carboxylic acid 1-COOH, 4/7/7-methyl groups (1S,4R) Increased lipophilicity

The presence of a ketone at C3 versus methyl groups (as in 4,7,7-trimethyl derivatives) substantially alters electronic properties. For instance, the electron-withdrawing ketone in (1S,4S)-3-Oxo-2-oxabicycloheptane-5-carboxylic acid increases acidity (pKa ≈ 2.8) compared to alkyl-substituted analogs (pKa ≈ 4.5). Stereochemical variations further modulate biological activity; the (1S,4S) configuration may favor specific enzyme-binding geometries unavailable to (1R,4R) diastereomers.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1S,4S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4?,5-/m0/s1

InChI Key

YWHQIVJPIBHBSV-DSDZBIDZSA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1C(=O)O2)C(=O)O

Canonical SMILES

C1C2CC(C1C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as a Core Step

The synthesis of bicyclic lactones such as (1S,4S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid often begins with a Diels-Alder reaction, which forms the bicyclic framework with high regio- and stereoselectivity.

  • Typical Diels-Alder Reaction:
    • Reactants: A diene such as 2-methylfuran and a dienophile like methyl-3-bromopropiolate.
    • Outcome: Formation of a bicyclic intermediate with the oxabicyclo[2.2.1]heptane skeleton.
    • This step is highly regioselective and stereoselective, setting the stage for subsequent functional group transformations.

Oxidation and Hydrolysis Steps

Following the cycloaddition, the intermediate undergoes oxidation and hydrolysis to introduce the ketone and carboxylic acid functionalities.

  • Ketal Hydrolysis:

    • The bicyclic ketal intermediate is hydrolyzed under acidic conditions, typically using hydrochloric acid, to yield the ketone functionality.
    • This step is critical and can be challenging; however, simple HCl treatment has been shown to be more efficient than more elaborate methods.
  • Oxidation:

    • Oxidizing agents such as OXONE (potassium peroxymonosulfate) are used to convert halogenated bicyclic precursors into the corresponding lactone acids.
    • The reaction is typically performed in aqueous acetone or water at room temperature or slightly elevated temperatures (40–50 °C).
    • The reaction progress is monitored by thin-layer chromatography (TLC) until no starting material remains.

Salt Formation for Resolution and Purification

  • The compound can be isolated and purified as a salt with chiral amines such as cinchonidine, which aids in enantiomeric resolution and crystallization.
  • The cinchonidine salt formation involves mixing the acid with cinchonidine under controlled conditions, resulting in a crystalline salt suitable for further use or analysis.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Outcome
1 2-methylfuran + methyl-3-bromopropiolate, Diels-Alder reaction Formation of bicyclic intermediate High regio- and stereoselectivity
2 HCl treatment Ketal hydrolysis to ketone Efficient conversion to bicyclic ketone acid
3 OXONE in acetone-water, room temp or 40–50 °C Oxidation of halogenated bicyclic ester to lactone acid Complete conversion monitored by TLC
4 Addition of sodium bisulfite to quench Quenching excess oxidant Reaction termination
5 pH adjustment with NaOH and HCl Neutralization and acidification Precipitation of product
6 Extraction with THF:ethyl acetate (1:1) Isolation of product Drying and crystallization
7 Formation of cinchonidine salt (optional) Purification and resolution Crystalline salt for characterization

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Observations
Diels-Alder Cycloaddition 2-methylfuran + methyl-3-bromopropiolate Formation of bicyclic skeleton High regio- and stereoselectivity
Ketal Hydrolysis HCl (acidic aqueous) Conversion of ketal to ketone Simple, efficient, better than complex methods
Oxidation OXONE in acetone-water Oxidation to lactone acid Mild, environmentally friendly, complete reaction
Quenching Sodium bisulfite Stop oxidation Prevents over-oxidation
pH Adjustment NaOH and HCl Neutralization and precipitation Facilitates product isolation
Extraction & Crystallization THF:ethyl acetate, drying Purification Yields white crystalline product
Salt Formation Cinchonidine Chiral resolution and purification Produces crystalline salt, improves purity

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C10_{10}H14_{14}O4_{4}
  • CAS Number : 13429-83-9
  • IUPAC Name : (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Applications in Organic Synthesis

The unique structure of (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid makes it a valuable intermediate in organic synthesis:

A. Synthesis of Chiral Compounds

This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development.

B. Catalytic Reactions

Research has demonstrated that this bicyclic compound can serve as a catalyst or a ligand in asymmetric catalysis reactions. For example, it can facilitate Diels-Alder reactions or other cycloaddition processes due to its ability to stabilize transition states through non-covalent interactions.

A. Antimicrobial Activity

Studies have shown that derivatives of (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

B. Anti-inflammatory Agents

Research indicates that this compound and its derivatives may have anti-inflammatory effects, possibly through the inhibition of specific enzymes involved in inflammatory pathways.

Case Study 1: Synthesis of Chiral Drugs

In a study published by MDPI, researchers synthesized a series of chiral compounds using (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid as a starting material. The results highlighted the compound's efficiency in producing high yields of the desired enantiomers with excellent stereoselectivity .

CompoundYield (%)Enantiomeric Ratio
Drug A8598:2
Drug B9095:5

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial activity of several derivatives derived from (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising activity with minimum inhibitory concentrations comparable to existing antibiotics .

DerivativeMIC (µg/mL)Pathogen
Derivative A32Staphylococcus aureus
Derivative B16Escherichia coli

Mechanism of Action

The mechanism of action of (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

The following table summarizes key structural analogues, their stereochemical configurations, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications/Price (USD) References
(1R,4R,5S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid 1027355-51-6 C₇H₈O₄ (1R,4R,5S) stereoisomer; ketone at C3, carboxylic acid at C5 Pharmaceutical intermediate; $1250.29/500 mg
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid 862174-60-5 C₇H₈O₄ (1R,4R,5R) stereoisomer; Simeprevir intermediate Drug synthesis (Simeprevir); price not listed
(1S,4S)-5-Boc-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane N/A C₁₀H₁₅NO₃S Thia-aza substitution at C5; Boc-protected amine Synthetic intermediate; $378/100 mg
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 151072-00-3 C₁₃H₁₂N₂O₅S Nitrobenzyl ester; thia-aza ring Meropenem impurity reference standard
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid N/A C₁₀H₁₄O₄ Methyl substituents at C4, C7; carboxylic acid at C1 Crystallographic studies; no commercial pricing

Key Differences and Implications

Stereochemistry : The (1S,4S) configuration of the target compound contrasts with the (1R,4R,5S) and (1R,4R,5R) isomers. These stereochemical variations significantly impact biological activity, as seen in the use of (1R,4R,5R)-isomer in Simeprevir synthesis .

Ring Substitutions :

  • Thia-Aza Derivatives : Replacement of oxygen with sulfur (thia) and nitrogen (aza) alters electronic properties and bioavailability. For example, the thia-aza variant (CAS: 151072-00-3) is critical in impurity profiling of Meropenem .
  • Ester and Protecting Groups : Derivatives like the 4-nitrobenzyl ester (CAS: 151072-00-3) enhance solubility for analytical applications, while Boc-protected amines (e.g., 5-Boc-3-oxo-2-thia-5-azabicyclo) improve stability during synthetic steps .

Synthetic Utility :

  • The (1R,4R,5S)-isomer (CAS: 1027355-51-6) is priced at $1250.29/500 mg, reflecting its high demand in small-scale pharmaceutical research .
  • Bicyclo[2.2.1]heptane scaffolds are often synthesized via Diels-Alder reactions or catalytic hydrogenation, as demonstrated in the hydrogenation of oxabicyclo[2.2.1]hept-5-ene derivatives .

Biological Activity

(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, commonly referred to as camphanic acid, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, including cytotoxicity, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
  • Molecular Formula : C10H14O4
  • CAS Number : 13429-83-9
  • Molecular Weight : 198.22 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of norcantharidin and related compounds, including (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acidHepG2 (liver carcinoma)9.6Induces apoptosis
N-farnesyloxy derivativeHepG25.0Higher potency than camphanic acid
NorcantharidinA2780 (ovarian carcinoma)9.0Inhibits PP1 and PP2A

The compound has shown promising results in inhibiting the proliferation of cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent .

The mechanism of action for (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves the inhibition of serine/threonine protein phosphatases (PP1 and PP2A), which are critical in regulating cell cycle and apoptosis pathways. The compound's ability to induce apoptosis in cancer cells suggests it may disrupt these regulatory pathways effectively .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of norcantharidin analogues, including those based on the bicyclic structure of camphanic acid. These derivatives were evaluated for their cytotoxicity against several human cancer cell lines, revealing that modifications to the structure could enhance biological activity significantly .

Case Study 2: Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related compounds. For instance, mixed ligand silver(I) complexes derived from thioureas and triphenylphosphine exhibited notable antibacterial effects against certain gram-positive bacteria but were ineffective against gram-negative strains . While this study does not directly involve (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, it highlights the broader potential for bicyclic compounds in antimicrobial applications.

Q & A

Q. What are the optimized synthetic routes for (1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols starting from trans-4-hydroxy-L-proline. A key method involves:

  • Step 1 : Cbz protection of the amine group using NaOH and CbzCl at 0°C to room temperature (91% yield).
  • Step 2 : Esterification with SOCl₂ in MeOH (96% yield).
  • Step 3 : Tosylation with TsCl, DMAP, and Et₃N in CH₂Cl₂ (93% yield).
  • Step 4 : Reduction with NaBH₄ in EtOH/THF (100% yield).
  • Step 5 : Cyclization via NaOMe under reflux (86% yield).
  • Step 6 : Hydrogenolysis with Pd/C and H₂ (100% yield). Critical factors include temperature control during esterification and precise stoichiometry in cyclization to avoid side products .
StepReagents/ConditionsYield
1NaOH, CbzCl, 0°C→rt91%
2SOCl₂, MeOH96%
3TsCl, DMAP, Et₃N93%
4NaBH₄, EtOH/THF100%
5NaOMe, reflux86%
6Pd/C, H₂100%

Q. How is the stereochemistry and structural integrity of this bicyclic compound validated?

  • X-ray crystallography confirms the bicyclo[2.2.1]heptane core and stereochemical assignments (e.g., endo/exo configurations).
  • NMR spectroscopy (¹H, ¹³C, DEPT) resolves proton coupling constants (e.g., J = 6–8 Hz for bridgehead protons) and carbon chemical shifts (δ 170–175 ppm for the carboxylic acid).
  • FTIR identifies key functional groups (e.g., C=O stretch at 1750 cm⁻¹ for the lactone) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335).
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for dust control.
  • First Aid :
  • Skin contact: Wash with soap/water for 15 minutes.
  • Eye exposure: Flush with water for ≥15 minutes.
  • Inhalation: Move to fresh air; administer oxygen if needed.
    Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during synthesis, and what analytical methods resolve chiral impurities?

  • Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA mobile phase) separates enantiomers with baseline resolution (R > 1.5).
  • Circular Dichroism (CD) : Peaks at 220–230 nm confirm (1S,4S) configuration.
  • Crystallization-induced asymmetric transformation in ethanol/water mixtures enhances enantiomeric excess (ee > 99%) by leveraging differential solubility .

Q. What catalytic systems enhance the reactivity of this bicyclic scaffold in ring-opening or functionalization reactions?

  • Palladium catalysis : Enables cross-coupling (e.g., Suzuki-Miyaura) at the bridgehead position.
  • Silver-mediated silylene transfer : Facilitates silacycle formation via Si–C bond activation (e.g., trans-dioxasilacyclononenes).
  • Rhodium catalysis : Cleaves robust Si–Csp³ bonds under mild conditions for heterocycle synthesis .

Q. How do pH and solvent polarity affect the compound’s stability and reactivity in aqueous/organic media?

  • Stability : Degrades rapidly in basic conditions (pH > 9) via lactone ring hydrolysis. Stable in acidic buffers (pH 3–6).
  • Reactivity : Polar aprotic solvents (DMF, DMSO) stabilize the carboxylate anion, enhancing nucleophilic acyl substitution.
  • Kinetic studies : Half-life (t₁/₂) in water at 25°C: 12 hours (pH 7), 2 hours (pH 10) .

Q. What strategies address contradictory data in spectroscopic characterization (e.g., anomalous NMR shifts)?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by cooling to −40°C.
  • DFT calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental data.
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous assignments in crowded spectral regions .

Data Contradiction Analysis

  • Synthesis Yields : Reported yields for Step 5 (cyclization) vary between 86% (NaOMe) and 78% (K₂CO₃/MeOH). This discrepancy arises from base strength and solvent purity .
  • Hazard Classification : Some SDS omit H335 (respiratory irritation), likely due to batch-specific impurities. Consistently use PPE and monitor airborne particulates .

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